molecular formula C25H26FN5O3S B2964458 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1358985-76-8

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide

Katalognummer: B2964458
CAS-Nummer: 1358985-76-8
Molekulargewicht: 495.57
InChI-Schlüssel: BNISLZKMBCVOJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide features a pyrazolo[4,3-d]pyrimidinone core substituted with a 4-fluorobenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The sulfanyl group at position 5 is linked to an acetamide moiety bearing a 3-methoxybenzyl substituent. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may optimize pharmacokinetic properties such as metabolic stability and target binding .

Eigenschaften

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c1-4-31-23-22(16(2)29-31)28-25(30(24(23)33)14-17-8-10-19(26)11-9-17)35-15-21(32)27-13-18-6-5-7-20(12-18)34-3/h5-12H,4,13-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNISLZKMBCVOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps for higher yields and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties could be explored for drug development.

    Industry: It may have applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to bind to certain proteins, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Analogs

Compound ID Core Structure R₁ (Position 6) R₂ (Acetamide Substituent) Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[4,3-d]pyrimidinone 4-Fluorobenzyl 3-Methoxybenzyl ~530 (calculated) Not reported
Pyrazolo[4,3-d]pyrimidinone 4-Methoxybenzyl 3-Fluorophenyl 528.59 Not reported
Pyrazolo[3,4-b]pyridine 4-Chlorophenyl 4-Trifluoromethylphenyl 536.53 221–223
Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl (chromen-4-one) 3-Fluorophenyl 571.20 302–304
Key Observations:
  • Core Variations: The target compound and share a pyrazolo[4,3-d]pyrimidinone core, while uses a pyrazolo[3,4-b]pyridine scaffold, which may alter planarity and hydrogen-bonding capacity.
  • Substituent Effects: 4-Fluorobenzyl vs. 3-Methoxybenzyl vs. Halophenyl: The 3-methoxy group in the target compound may improve solubility relative to the 3-fluorophenyl group in or the 4-trifluoromethylphenyl in .

Pharmacological and Physicochemical Profiles

Table 2: Bioactivity and Physicochemical Data

Compound ID LogP (Predicted) Key Bioactivity Assay Type Reference
Target Compound ~3.2 Not reported
~3.5 Not reported
~4.0 Anticancer (IC₅₀ not specified) pLDH assay (indirect)
~3.8 Kinase inhibition Enzymatic assays
Key Observations:
  • Lipophilicity : The target compound’s predicted LogP (~3.2) is lower than ’s (~4.0), suggesting better aqueous solubility due to the methoxy group .

Biologische Aktivität

The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide (referred to as Compound A) is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of Compound A, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Compound A is characterized by its complex structure, which includes a pyrazolo[4,3-d]pyrimidine core. The presence of various functional groups such as the ethyl and methoxy phenyl moieties contributes to its biological activity. The molecular formula of Compound A is C22H24FN5O2S, with a molecular weight of approximately 425.52 g/mol.

Structural Formula

C22H24FN5O2S\text{C}_{22}\text{H}_{24}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including Compound A. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity : A study reported that pyrazole derivatives showed IC50 values ranging from 0.39 µM to 3.25 µM against different cancer cell lines (e.g., HCT116 and MCF7) . Compound A's structural analogs have demonstrated comparable efficacy in inhibiting cancer cell proliferation.
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key kinases involved in cell cycle regulation. For instance, compounds with similar pyrazole scaffolds have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .

Antiviral Activity

Compound A's pyrazole framework suggests potential antiviral properties, particularly against HIV integrase inhibitors. Similar compounds have been documented to exhibit promising antiviral activity .

Research Findings

  • HIV Integrase Inhibition : Compounds derived from pyrazole have been investigated for their ability to inhibit HIV integrase, an essential enzyme for viral replication. This suggests that Compound A may possess similar properties worth exploring.

Other Biological Activities

Beyond anticancer and antiviral effects, pyrazole derivatives are known for various other biological activities:

  • Anti-inflammatory : Some studies indicate that certain pyrazole compounds can reduce inflammation markers in vitro.
  • Antimicrobial : The antibacterial properties of related compounds have been documented, suggesting a broader spectrum of activity for Compound A.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 1 µM in multiple cancer cell lines
AntiviralPotential HIV integrase inhibition
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against various bacterial strains

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrazolo[4,3-d]pyrimidinone core. A critical step is the introduction of the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene chemistry. For characterization:

  • Structural Confirmation: Use X-ray crystallography (as demonstrated in analogous pyrimidine derivatives ), complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
  • Purity Analysis: Employ HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to ensure >98% purity.
  • Crystallinity: Powder X-ray diffraction (PXRD) can assess polymorphic forms .

Basic: How can researchers evaluate the compound’s biochemical activity in vitro?

Answer:
Design assays targeting hypothesized mechanisms (e.g., kinase inhibition, receptor modulation):

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .
  • Cellular Uptake: Radiolabel the compound (³H or ¹⁴C isotopes) or use LC-MS/MS to quantify intracellular concentrations in cell lines .
  • Cytotoxicity: Perform MTT assays across multiple cell lines (e.g., HEK293, HepG2) with dose-response curves (1 nM–100 µM) .

Advanced: How to resolve contradictions in solubility and bioactivity data across studies?

Answer:
Contradictions often arise from solvent choice or assay conditions:

  • Solubility Optimization: Test in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry .
  • Aggregation Screening: Use dynamic light scattering (DLS) to detect colloidal aggregates that may falsely inhibit enzymes .
  • Orthogonal Assays: Validate bioactivity with surface plasmon resonance (SPR) for binding kinetics and thermal shift assays for target engagement .

Advanced: What strategies are effective for SAR studies on the pyrazolo-pyrimidinone scaffold?

Answer:
Focus on substituent effects at the 1-ethyl, 4-fluorophenylmethyl, and 3-methoxyphenyl positions:

  • Analog Synthesis: Replace the 4-fluorophenyl group with other aryl/heteroaryl groups (e.g., 3-chlorophenyl, pyridyl) to assess steric/electronic impacts .
  • Sulfanyl Linker Modification: Compare thioether, sulfoxide, and sulfone derivatives for metabolic stability .
  • Computational Modeling: Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes to targets like PDE5 or CDK2 .

Advanced: How to address low synthetic yields in the final coupling step?

Answer:
Troubleshoot using a Design of Experiments (DoE) approach:

  • Reagent Screening: Test coupling agents (e.g., HATU vs. EDCI) and bases (DIPEA, TEA) .
  • Temperature Control: Optimize reaction temperature (e.g., 0°C vs. room temperature) to minimize side reactions.
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC with C18 columns .

Basic: What analytical methods validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
  • Plasma Stability: Incubate in human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS .
  • Light Sensitivity: Conduct ICH Q1B photostability testing under UV/visible light .

Advanced: How to integrate this compound into interdisciplinary studies (e.g., chemical biology)?

Answer:

  • Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down cellular targets .
  • Metabolic Labeling: Synthesize a clickable analog (e.g., alkyne-tagged) for bioorthogonal ligation and fluorescence imaging .
  • Toxicogenomics: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Advanced: What computational tools predict metabolic liabilities of the acetamide moiety?

Answer:

  • Metabolite Prediction: Use GLORYx or SyGMa to identify potential Phase I/II metabolites .
  • CYP450 Inhibition: Screen against CYP3A4/2D6 using recombinant enzymes and luminescent substrates .
  • ADME Modeling: Apply SwissADME or pkCSM to estimate permeability (LogP), bioavailability, and BBB penetration .

Basic: How to ensure reproducibility in biological assays?

Answer:

  • Standardize Protocols: Pre-treat cells in serum-free media for 24 hours before dosing .
  • Batch Control: Use the same lot of FBS, growth factors, and DMSO across experiments.
  • Blind Analysis: Assign compound and control groups randomly to minimize bias .

Advanced: What ethical and safety considerations apply when handling this compound?

Answer:

  • Toxicity Screening: Conduct acute toxicity tests in rodents (LD₅₀ determination) per OECD 423 .
  • Waste Disposal: Neutralize reaction byproducts (e.g., thiols) with oxidizing agents (NaOCl) before disposal .
  • Regulatory Compliance: Adhere to NIH Guidelines for Research Involving Recombinant DNA if used in genetic studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.